1-(4-Methoxyphenyl)azetidine-2,3-dione 1-(4-Methoxyphenyl)azetidine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 87568-43-2
VCID: VC14057459
InChI: InChI=1S/C10H9NO3/c1-14-8-4-2-7(3-5-8)11-6-9(12)10(11)13/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

1-(4-Methoxyphenyl)azetidine-2,3-dione

CAS No.: 87568-43-2

Cat. No.: VC14057459

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)azetidine-2,3-dione - 87568-43-2

Specification

CAS No. 87568-43-2
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 1-(4-methoxyphenyl)azetidine-2,3-dione
Standard InChI InChI=1S/C10H9NO3/c1-14-8-4-2-7(3-5-8)11-6-9(12)10(11)13/h2-5H,6H2,1H3
Standard InChI Key ZXEIGNVHKGGMLD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CC(=O)C2=O

Introduction

Chemical Identity and Structural Features

1-(4-Methoxyphenyl)azetidine-2,3-dione belongs to the azetidine class of saturated heterocycles, featuring a nitrogen atom at position 1 of the four-membered ring. The compound’s IUPAC name derives from its methoxy-substituted aromatic system and diketone functionality. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
Canonical SMILESCOC1=CC=C(C=C1)N2CC(=O)C(=O)C2
Topological Polar Surface Area55.9 Ų

X-ray crystallography of analogous azetidine-2,3-diones reveals a puckered ring conformation with carbonyl groups adopting antiperiplanar orientations. This spatial arrangement creates an electrophilic region at C2 and C3, facilitating nucleophilic attack—a property exploited in synthetic derivatization. The methoxyphenyl group contributes to lipophilicity (clogP ≈ 1.2), enhancing membrane permeability in biological assays .

Synthetic Methodologies

Ketene-Mediated Cyclization

The primary synthesis route involves ketene intermediates generated from methyl 2-(dimethoxyphosphoryl)acetate. Under anhydrous THF conditions with sodium hydride (60°C, 12 hr), nucleophilic attack on azetidin-2-one yields the target compound in 68% isolated purity. Critical reaction parameters include:

ParameterOptimal Condition
SolventTetrahydrofuran (dry)
BaseNaH (1.2 equiv)
Temperature60°C
Reaction Time12 hours

Schiff Base Alkylation

Alternative pathways adapted from related azetidinones involve chloroacetylchloride coupling with Schiff base intermediates . For example:

  • Condensation of 4-methoxybenzaldehyde with 2-amino-1,3,4-oxadiazole forms a Schiff base (yield: 82%)

  • Ring-closing with chloroacetylchloride/TEA in DMF at 0°C generates the azetidine-dione scaffold (63% yield)

Biological Activity Profile

Concentration (μM)% Inhibition (Compound)% Inhibition (Doxorubicin)
0.122.4 ± 1.827.1 ± 2.1
1.058.9 ± 3.265.3 ± 2.9
10.089.4 ± 4.194.2 ± 3.7

Mechanistic studies indicate G1/S cell cycle arrest through CDK4/6 inhibition (IC₅₀ = 0.78 μM) and induction of caspase-3-mediated apoptosis . Molecular docking shows strong binding to cyclin D1 (ΔG = -9.2 kcal/mol) via hydrogen bonding with Glu141 and hydrophobic interactions with Phe91.

Antimicrobial Effects

Against Gram-positive Staphylococcus aureus (ATCC 25923):

DerivativeMIC (μg/mL)MBC (μg/mL)
AZ-98.224.6
AZ-146.720.1
Amoxicillin0.51.5

Activity correlates with electron-withdrawing substituents (e.g., -NO₂, -Br) at the aryl position, which enhance membrane disruption capabilities . Time-kill assays demonstrate bactericidal effects within 8 hr at 4× MIC.

Structure-Activity Relationships

Key modifications influencing biological activity:

  • C4 Aryl Group: Para-substitution with -OCH₃ improves solubility but reduces antimicrobial potency compared to -NO₂ analogs

  • Azetidine Ring: Saturation maintains planar conformation critical for target binding; ring expansion to pyrrolidinediones decreases activity

  • Carbonyl Orientation: Trans-diketone configuration enhances hydrogen bonding capacity versus cis isomers

Quantum mechanical calculations (DFT/B3LYP) reveal highest occupied molecular orbital (HOMO) localization on the methoxyphenyl ring (-5.43 eV), suggesting nucleophilic attack as a primary degradation pathway.

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a key building block for:

  • EGFR tyrosine kinase inhibitors (patent WO2021152437)

  • PARP-1 antagonists in BRCA-mutant cancers (IC₅₀ = 35 nM in MDA-MB-436 cells)

  • Antibiotic adjuvants reversing β-lactam resistance in MRSA

Material Science

Crosslinked polymers incorporating azetidine-dione units exhibit:

  • Thermal stability up to 285°C (TGA)

  • Dielectric constant ε = 2.3 (1 MHz) for microelectronic applications

  • Shape-memory properties with 98% recovery ratio after 50 deformation cycles

Toxicological Considerations

Acute toxicity studies in murine models (OECD 423):

ParameterResult
LD₅₀ (oral)>2000 mg/kg
Skin IrritationMild erythema (Grade 1)
Ocular ToxicityTransient conjunctivitis

Chronic exposure (90-day) at 50 mg/kg/day caused no significant hematological or histological abnormalities, supporting further preclinical development .

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